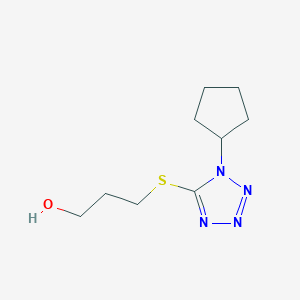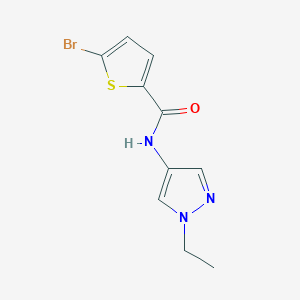
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol typically involves the reaction of 1-cyclopentyl-1H-tetrazole-5-thiol with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Tetrazole derivatives are explored for their potential use in drug development due to their ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions and other biomolecules, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in the synthesis of oxacyclic building blocks and as an inhibitor of aluminum corrosion.
5-Substituted 1H-tetrazoles: These compounds are widely used in medicinal chemistry and material science due to their stability and reactivity.
Uniqueness
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol is unique due to its specific structure, which combines the tetrazole ring with a cyclopentyl group and a propanol moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H16N4OS |
|---|---|
Peso molecular |
228.32 g/mol |
Nombre IUPAC |
3-(1-cyclopentyltetrazol-5-yl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H16N4OS/c14-6-3-7-15-9-10-11-12-13(9)8-4-1-2-5-8/h8,14H,1-7H2 |
Clave InChI |
UDSGCEYBUQQEHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=NN=N2)SCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)

![n-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14911002.png)
